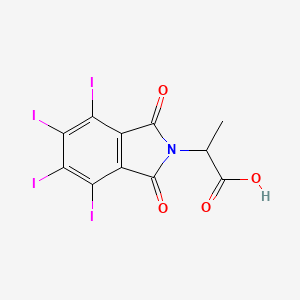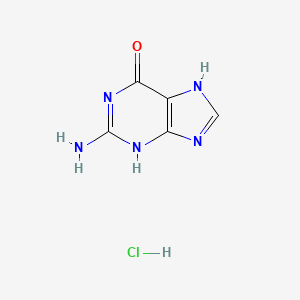
2-amino-3,7-dihydropurin-6-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
guanine hydrochloride . It is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine hydrochloride is primarily used in biochemical research, particularly in studies involving protein purification and protein folding due to its strong denaturing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanine hydrochloride can be synthesized through the reaction of guanine with hydrochloric acid. The process involves dissolving guanine in a concentrated hydrochloric acid solution, followed by crystallization to obtain guanine hydrochloride.
Industrial Production Methods: In industrial settings, guanine hydrochloride is produced by reacting guanine with hydrochloric acid under controlled conditions to ensure high purity and yield. The reaction is typically carried out in large reactors, followed by filtration and crystallization to isolate the product .
Types of Reactions:
Oxidation: Guanine hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms of guanine.
Substitution: Guanine hydrochloride can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized guanine derivatives.
Reduction Products: Reduced forms of guanine.
Substitution Products: Various substituted guanine derivatives
Scientific Research Applications
Guanine hydrochloride has several applications in scientific research:
Chemistry: Used as a denaturant in protein studies and as a reagent in various chemical reactions.
Biology: Plays a crucial role in nucleic acid research and studies involving DNA and RNA.
Medicine: Utilized in the development of pharmaceuticals and as a model compound in drug research.
Industry: Employed in the production of biochemical reagents and as an intermediate in the synthesis of other compounds
Mechanism of Action
Guanine hydrochloride exerts its effects primarily through its interaction with nucleic acids and proteins. It disrupts the hydrogen bonding in proteins, leading to denaturation. This property makes it valuable in protein purification and folding studies. Additionally, guanine hydrochloride can interact with DNA and RNA, affecting their structure and function .
Comparison with Similar Compounds
- Adenine hydrochloride
- Cytosine hydrochloride
- Thymine hydrochloride
Comparison: Guanine hydrochloride is unique due to its strong denaturing properties, making it particularly useful in protein studies. While adenine, cytosine, and thymine hydrochlorides also interact with nucleic acids, guanine hydrochloride’s ability to disrupt protein structures sets it apart. Additionally, its specific interactions with DNA and RNA make it a valuable tool in nucleic acid research .
Properties
IUPAC Name |
2-amino-3,7-dihydropurin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAOFQIOOBQLHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
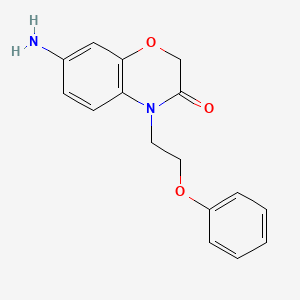
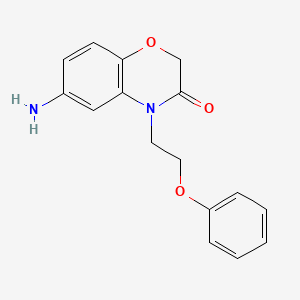
![7-amino-4-[3-(4-methylphenoxy)propyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7793926.png)
![2-{4-[(2-Methylphenyl)carbamoyl]phenoxy}acetic acid](/img/structure/B7793939.png)

![4-[[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]methyl]benzoic acid](/img/structure/B7793956.png)
![4-[[(3-oxo-2H-1,2,4-triazin-5-yl)amino]methyl]benzoic acid](/img/structure/B7793957.png)
![4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B7793959.png)

![8-[[Bis(prop-2-enyl)amino]methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7793977.png)
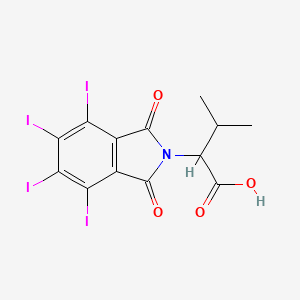
![4-[(Dibenzylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794002.png)
![4-[[Bis(2-methylpropyl)amino]methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794008.png)
